
N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including nitro, chloro, and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic rings.
Chlorination: Substitution of hydrogen atoms with chlorine.
Amide Formation: Coupling of the nitro-chloro aromatic compound with an isoindole derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups can undergo reduction to amines.
Reduction: The compound can be reduced to form various intermediates.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can yield a variety of derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with nitro and chloro groups are often used as intermediates in the synthesis of catalysts.
Materials Science: Such compounds can be used in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Dyes and Pigments: The aromatic structure with nitro and chloro groups can be used in the synthesis of dyes and pigments.
Polymers: Used as monomers or additives in polymer chemistry.
Mécanisme D'action
The mechanism of action for “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding to molecular targets, while the isoindole moiety might influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide: Similar structure but without the additional nitro group on the phenyl ring.
N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-methoxyphenyl}propanamide: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitro and chloro groups, along with the isoindole moiety, makes “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” unique
Propriétés
Formule moléculaire |
C23H15ClN4O7 |
|---|---|
Poids moléculaire |
494.8g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C23H15ClN4O7/c24-18-10-7-14(12-19(18)28(34)35)25-21(29)20(11-13-5-8-15(9-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29) |
Clé InChI |
RCIKEFHYGIZXJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



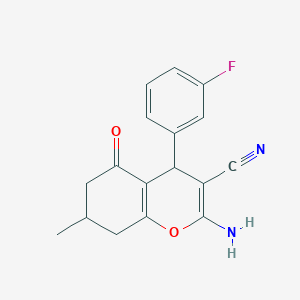
![2-AMINO-4-[4-(PROPAN-2-YL)PHENYL]-4H-BENZO[H]CHROMENE-3-CARBONITRILE](/img/structure/B404433.png)
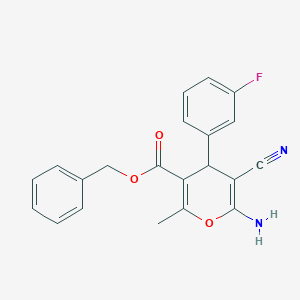
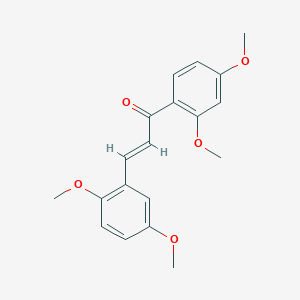
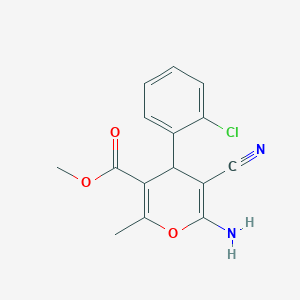
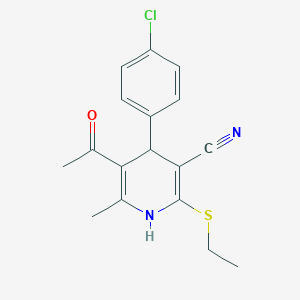
![2-[3,4-bis(methyloxy)phenyl]-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol](/img/structure/B404440.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl methyl ether](/img/structure/B404442.png)
![Methyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B404443.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B404445.png)
![N'-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide](/img/structure/B404447.png)
![ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B404449.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B404450.png)
